N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Lead Optimization Structure–Activity Relationship

This 1-methyl-1H-pyrazole-5-carboxamide (CAS 1219901-76-4) is a fully substituted, Rule-of-5 compliant scaffold (clogP 2.54, MW 349.39) for AR antagonist campaigns. Unlike the des-3-aryl analog (CAS 522619-31-4), the 3-(3-methoxyphenyl) group introduces a hydrogen-bond acceptor that modulates lipophilicity and electronic topology, while the N-(3-acetylphenyl) ketone handle enables reductive amination or oxime library synthesis. Sourced at ≥98% purity with storage at 2–8°C sealed/dry to preserve acetyl and methoxy integrity. Ideal for head-to-head toxicology comparisons and kinase panel profiling against the des-3-aryl congener.

Molecular Formula C20H19N3O3
Molecular Weight 349.39
CAS No. 1219901-76-4
Cat. No. B2958401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide
CAS1219901-76-4
Molecular FormulaC20H19N3O3
Molecular Weight349.39
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)OC
InChIInChI=1S/C20H19N3O3/c1-13(24)14-6-4-8-16(10-14)21-20(25)19-12-18(22-23(19)2)15-7-5-9-17(11-15)26-3/h4-12H,1-3H3,(H,21,25)
InChIKeyBRSKKGUTFWKPHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1219901-76-4) – Core Chemical Identity and Research-Grade Procurement Profile


N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1219901-76-4, MF: C20H19N3O3, MW: 349.39 g/mol) is a fully substituted 1-methyl-1H-pyrazole-5-carboxamide bearing a 3-(3-methoxyphenyl) ring at the pyrazole C-3 position and a 3-acetylphenyl carboxamide side chain at the C-5 carboxamide . The compound belongs to a therapeutically active chemotype that has generated potent androgen receptor (AR) pathway modulators; however, this specific congener has not yet been described in primary peer-reviewed pharmacological literature [1]. Its procurement value therefore rests on its structural distinctiveness within the 1-methyl-1H-pyrazole-5-carboxamide series, offering a pre-built functionalization vector for medicinal chemistry campaigns targeting prostate cancer, inflammatory diseases, and kinase-driven pathologies.

Why N-(3-Acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide Cannot Be Replaced by Closest Analogs in Structure–Activity Campaigns


The 1-methyl-1H-pyrazole-5-carboxamide scaffold is acutely sensitive to peripheral substitution; a single aryl ring change can redirect biological activity between anti-androgenic, anti-helminthic, and mitochondrial toxicity profiles [1]. The target compound’s 3-(3-methoxyphenyl) group introduces a hydrogen-bond acceptor that alters both lipophilicity and electronic topology relative to the commercially available des-3-aryl analog (CAS 522619-31-4), while the N-(3-acetylphenyl) carboxamide maintains a ketone handle for further derivatization . Generic replacement with the simpler N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide eliminates the C-3 aryl pharmacophore entirely, potentially forfeiting AR antagonism or prostate-specific antigen (PSA) suppression activity observed in optimized 1-methyl-1H-pyrazole-5-carboxamide derivatives [2].

Product-Specific Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1219901-76-4)


Molecular Weight and Topological Complexity Advantage Over the Des-3-Aryl Analog

The target compound (MW: 349.39 g/mol) exhibits a ~44% increase in molecular weight versus the commercially prevalent des-3-aryl analog N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 522619-31-4, MW: 243.26 g/mol, C13H13N3O2) . This mass increment is attributable to the 3-(3-methoxyphenyl) substituent (C7H7O, ~107 Da), which simultaneously adds four heavy atoms, two hydrogen-bond acceptors, and one aromatic ring to the scaffold. The enhanced topological polar surface area (tPSA: ~68.5 Ų for the target vs. ~58.6 Ų for the analog) and rotatable bond count (4 vs. 2) provide additional vectors for target engagement, as demonstrated by structurally analogous 3-aryl pyrazole carboxamides that achieve nanomolar IC50 values against AR-dependent prostate cancer cell lines solely when a C-3 aryl substituent is present [1].

Medicinal Chemistry Lead Optimization Structure–Activity Relationship

Lipophilicity (clogP) Threshold Compatible with Oral Bioavailability and CNS Exclusion

The computed clogP for N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is approximately 2.54 [1]. This value aligns closely with the optimal lipophilicity range (clogP 2–3) associated with balanced oral absorption and low promiscuity, while exceeding the clogP of the des-methoxy core scaffold 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide (XLogP3-AA: 1.1, MW: 231.25 g/mol) by approximately 1.4 log units [2]. The 3-methoxyphenyl addition thus elevates lipophilicity without breaching the Lipinski cutoff of 5, distinguishing the compound from more lipophilic 3-phenyl analogs that may suffer from enhanced metabolic clearance or hERG liability. Importantly, the molecular weight (349.39) and hydrogen-bond acceptor count (6) remain within Rule-of-Five compliance [3].

ADME Drug-likeness Lipinski Rule of Five

Class-Level Anti-Prostate Cancer Activity: 1-Methyl-1H-Pyrazole-5-Carboxamide Derivatives Achieve Single-Digit Micromolar GI50 in LNCaP and PC-3 Cells

In a systematic SAR campaign, the lead 1-methyl-1H-pyrazole-5-carboxamide derivative H24 completely blocked prostate-specific antigen (PSA) expression at 10 µM and exhibited GI50 values of 7.73 µM (LNCaP, AR-positive) and 7.07 µM (PC-3, AR-negative) [1]. These data establish that the 1-methyl-1H-pyrazole-5-carboxamide template can be elaborated into dual AR-dependent and AR-independent antiproliferative agents. While the specific target compound (CAS 1219901-76-4) has not been individually assayed in this panel, its structural homology to H24—sharing the core pyrazole-5-carboxamide motif with an N-aryl substituent—positions it as a candidate for analogous functionalization and biological evaluation. The absence of published GI50 data for this exact compound underscores its value as a novel, unencumbered chemical probe for de novo SAR exploration .

Prostate Cancer Androgen Receptor Antiproliferative Activity

Synthetic Tractability and Commercial Availability: Purity Benchmarks for SAR Campaigns

The target compound is supplied at ≥95% purity, consistent with the purity standard (95%) for the closest commercially available comparator N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (CAS 522619-31-4), which is available from multiple vendors in quantities ranging from 250 mg to 5 g . The presence of the 3-(3-methoxyphenyl) substituent does not compromise synthetic accessibility; the pyrazole core can be assembled via standard 1,3-dipolar cycloaddition or condensation of arylhydrazines with β-keto esters, followed by carboxamide coupling with 3-aminoacetophenone [1]. The compound is classified for research and further manufacturing use only, with recommended storage at 2–8°C in sealed, dry conditions, ensuring stability during multi-step derivatization workflows .

Chemical Synthesis Medicinal Chemistry Procurement Specifications

Hydrogen-Bond Acceptor Capacity and Potential for Kinase Hinge-Region Binding

The target compound possesses six hydrogen-bond acceptor (HBA) atoms (three from the carboxamide, one from the methoxy oxygen, two from the acetyl carbonyl), compared to four HBAs in the des-3-aryl analog N-(3-acetylphenyl)-1-methyl-1H-pyrazole-5-carboxamide . The 3-methoxyphenyl oxygen provides an additional HBA at a distance of ~5.5 Å from the carboxamide carbonyl, a spatial arrangement that mimics the pharmacophoric features of type II kinase inhibitors which engage both the hinge region and a distal allosteric pocket [1]. The hydrogen-bond donor count remains zero, consistent with improved membrane permeability relative to analogs bearing a free NH [2]. Pyrazole-5-carboxamides with multiple HBA sites have been crystallographically characterized as ATP-competitive kinase inhibitors, and the target compound’s HBA topology positions it as a candidate for kinase panels targeting AR-associated kinases (e.g., CDK9, MNK1/2) implicated in castration-resistant prostate cancer [3].

Kinase Inhibition Molecular Recognition Structure-Based Drug Design

Validated Research and Procurement Application Scenarios for N-(3-Acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide


De Novo Androgen Receptor (AR) Antagonist Lead Discovery for Castration-Resistant Prostate Cancer (CRPC)

The compound serves as a structurally novel entry point for AR antagonist discovery campaigns. Its 1-methyl-1H-pyrazole-5-carboxamide core has been pharmacologically validated in the Chen et al. (2021) study, where congener H24 achieved PSA blockade at 10 µM and single-digit micromolar GI50 in both AR-positive (LNCaP) and AR-negative (PC-3) prostate cancer lines [1]. By introducing the 3-(3-methoxyphenyl) substituent, researchers can probe whether distal aryl functionalization enhances AR binding affinity or introduces dual AR/kinase inhibition, a desirable profile for overcoming anti-androgen resistance in CRPC. The compound’s computed clogP (2.54) and Rule-of-Five compliance support oral lead optimization without requiring major property remediation [2].

Kinase Selectivity Panel Screening for Oncology Indications Beyond Prostate Cancer

With six hydrogen-bond acceptor atoms and a topology reminiscent of type II kinase inhibitors, the compound is an ideal candidate for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX). Pyrazole-5-carboxamides with 3-aryl substituents have demonstrated nanomolar binding to serotonin receptors (5HT2A IC50 = 3.30 nM for a related 1-(3-methoxyphenyl)-3-(1-methyl-1H-pyrazol-5-yl) scaffold) [1], suggesting the potential for selective kinase engagement. A positive hit against CDK9, MNK1/2, or PIM kinases would immediately differentiate this compound from the des-3-aryl analog (CAS 522619-31-4) and open a new intellectual property space for trisubstituted pyrazole carboxamides in oncology [2].

Fragment-to-Lead Optimization Using the 3-Acetylphenyl Carboxamide as a Synthetic Handle

The N-(3-acetylphenyl) moiety provides a synthetically tractable ketone that can be elaborated via reductive amination, oxime formation, or hydrazone condensation to generate focused libraries around the core scaffold [1]. Unlike the des-3-aryl analog (CAS 522619-31-4), which lacks the C-3 substitution required for full AR antagonism, this compound allows simultaneous exploration of vector diversity at both the C-3 aryl position and the carboxamide terminus. The availability of the compound at ≥95% purity from multiple suppliers ensures reproducibility across multi-step derivatization sequences, while the recommended storage conditions (2–8°C, sealed, dry) preserve the integrity of the acetyl and methoxy functional groups during library synthesis [2].

Comparative ADME and Toxicology Profiling Against the 1-Methyl-1H-Pyrazole-5-Carboxamide Series

The 1-methyl-1H-pyrazole-5-carboxamide chemotype has been associated with unexpected acute mammalian toxicity in certain derivatives when mitochondrial respiration is inhibited [1]. Procuring this compound alongside the des-3-aryl analog (CAS 522619-31-4) enables a controlled head-to-head toxicology comparison to determine whether the 3-(3-methoxyphenyl) group mitigates or exacerbates mitochondrial liability. Parallel assessment of metabolic stability in human liver microsomes and CYP450 inhibition panels will provide critical safety differentiation data that can guide lead prioritization and inform patent strategies for the 3-aryl pyrazole-5-carboxamide subclass [2].

Quote Request

Request a Quote for N-(3-acetylphenyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.